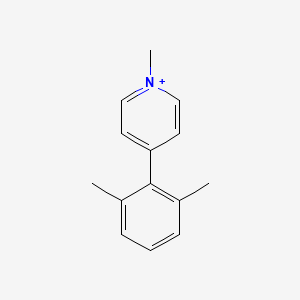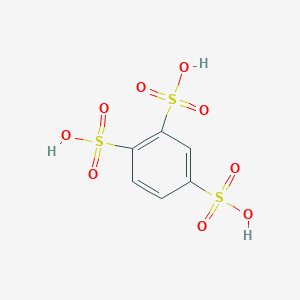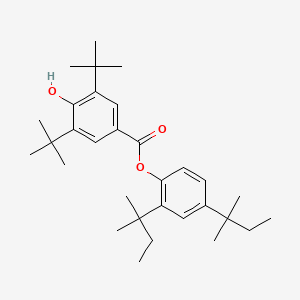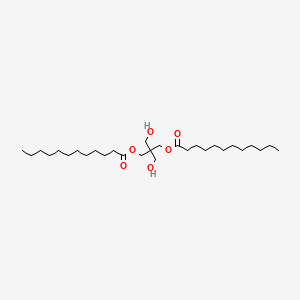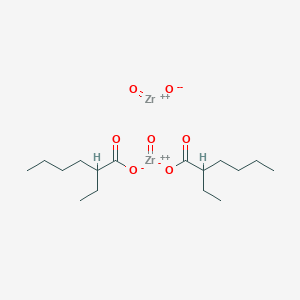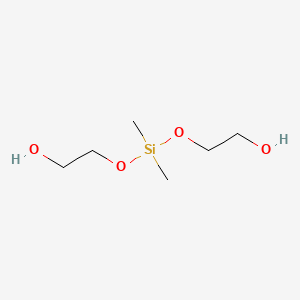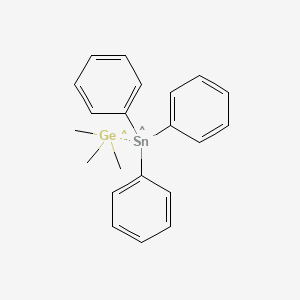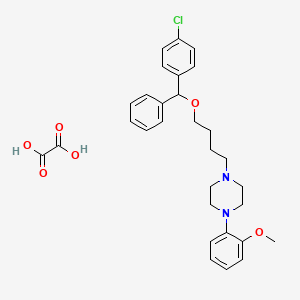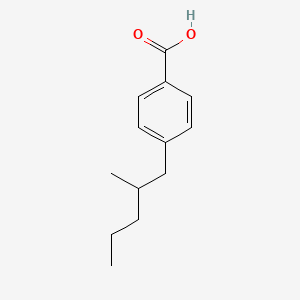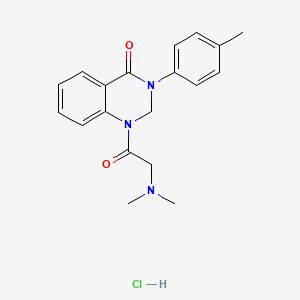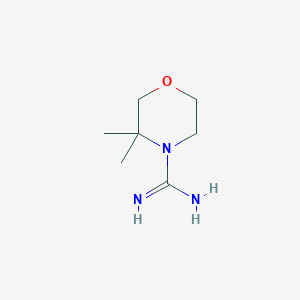
zinc;boric acid;dihydroxy(dioxido)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;boric acid;dihydroxy(dioxido)silane: . This compound is a combination of zinc, boric acid, and silane, and it is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of zinc;boric acid;dihydroxy(dioxido)silane typically involves the reaction of zinc oxide, boric acid, and silane under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired compound. The reaction mixture is then heated to facilitate the reaction and promote the formation of zinc borosilicate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through filtration and drying processes to obtain the desired form .
化学反応の分析
Types of Reactions: Zinc;boric acid;dihydroxy(dioxido)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc, boric acid, and silane in the compound .
Common Reagents and Conditions:
Oxidation Reactions: These reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions include an acidic or neutral medium and controlled temperature.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: These reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce zinc oxide and boric acid derivatives, while reduction reactions may yield zinc metal and silane derivatives .
科学的研究の応用
Chemistry: In chemistry, zinc;boric acid;dihydroxy(dioxido)silane is used as a catalyst in various organic reactions. Its unique properties make it an effective catalyst for promoting reactions such as esterification, transesterification, and polymerization .
Biology: In biological research, this compound is used as a component in the preparation of bioactive materials. It is also studied for its potential antimicrobial properties and its ability to promote cell growth and differentiation .
Medicine: In the medical field, this compound is investigated for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with various drugs make it a promising candidate for targeted drug delivery .
Industry: In industrial applications, this compound is used as an additive in coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these materials .
作用機序
The mechanism of action of zinc;boric acid;dihydroxy(dioxido)silane involves its interaction with various molecular targets and pathways. The zinc component plays a crucial role in enzyme activation and protein stabilization. Boric acid contributes to the compound’s antimicrobial properties by disrupting cell membranes and inhibiting enzyme activity. Silane enhances the compound’s ability to form stable complexes with other molecules, facilitating its use in various applications .
類似化合物との比較
Zinc Silicate: Similar to zinc;boric acid;dihydroxy(dioxido)silane, zinc silicate is used in coatings and adhesives. it lacks the antimicrobial properties provided by boric acid.
Boric Acid: While boric acid alone has antimicrobial properties, it does not have the same catalytic and complex-forming abilities as this compound.
Uniqueness: this compound is unique due to its combination of zinc, boric acid, and silane, which imparts a range of properties including catalytic activity, antimicrobial effects, and the ability to form stable complexes. This makes it a versatile compound with applications in various fields .
特性
CAS番号 |
37341-47-2 |
|---|---|
分子式 |
BH5O7SiZn |
分子量 |
221.3 g/mol |
IUPAC名 |
zinc;boric acid;dihydroxy(dioxido)silane |
InChI |
InChI=1S/BH3O3.H2O4Si.Zn/c2-1(3)4;1-5(2,3)4;/h2-4H;1-2H;/q;-2;+2 |
InChIキー |
ZFZQOKHLXAVJIF-UHFFFAOYSA-N |
正規SMILES |
B(O)(O)O.O[Si](O)([O-])[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


